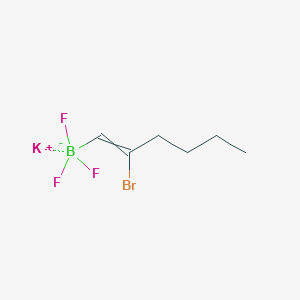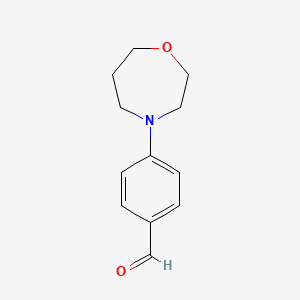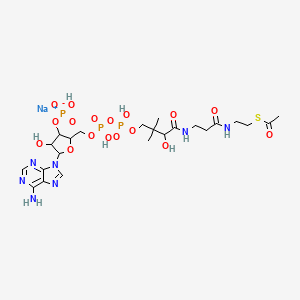
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide can be synthesized through various methods. One common approach involves the reaction of 2-bromohex-1-ene with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium (2-bromohex-1-en-1-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its boron-containing structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to potassium (2-bromohex-1-en-1-yl)trifluoroboranuide include:
- Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate
- Potassium (3-ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yltrifluoroboranuide
- Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. Its trifluoroborate group provides enhanced stability under various conditions, while the presence of the bromohexenyl group allows for diverse chemical transformations. This combination makes it a versatile and valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H10BBrF3K |
|---|---|
Poids moléculaire |
268.95 g/mol |
Nom IUPAC |
potassium;2-bromohex-1-enyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1 |
Clé InChI |
CNABMQRRYZKHSY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C=C(CCCC)Br)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
![1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502496.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)
![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)

![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)

![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)
